2-Amino-3H-indeno[2,1-D]pyrimidin-4(9H)-one 2-Amino-3H-indeno[2,1-D]pyrimidin-4(9H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15973061
InChI: InChI=1S/C11H9N3O/c12-11-13-8-5-6-3-1-2-4-7(6)9(8)10(15)14-11/h1-4H,5H2,(H3,12,13,14,15)
SMILES:
Molecular Formula: C11H9N3O
Molecular Weight: 199.21 g/mol

2-Amino-3H-indeno[2,1-D]pyrimidin-4(9H)-one

CAS No.:

Cat. No.: VC15973061

Molecular Formula: C11H9N3O

Molecular Weight: 199.21 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-3H-indeno[2,1-D]pyrimidin-4(9H)-one -

Specification

Molecular Formula C11H9N3O
Molecular Weight 199.21 g/mol
IUPAC Name 2-amino-3,9-dihydroindeno[2,1-d]pyrimidin-4-one
Standard InChI InChI=1S/C11H9N3O/c12-11-13-8-5-6-3-1-2-4-7(6)9(8)10(15)14-11/h1-4H,5H2,(H3,12,13,14,15)
Standard InChI Key ZQDVJFYTJKQAOW-UHFFFAOYSA-N
Canonical SMILES C1C2=CC=CC=C2C3=C1N=C(NC3=O)N

Introduction

Structural and Chemical Identity

Core Architecture and Nomenclature

2-Amino-3H-indeno[2,1-D]pyrimidin-4(9H)-one belongs to the indeno[2,1-d]pyrimidine family, featuring a tricyclic system where a pyrimidine ring is fused to an indenone moiety. The IUPAC name reflects the numbering system: the indene component spans positions 1–3, while the pyrimidine occupies positions 4–7 (Figure 1) . The 2-amino group and 4-keto functionality are critical for hydrogen bonding interactions, as demonstrated in receptor tyrosine kinase (RTK) inhibition studies .

Tautomerism and Stability

The compound exhibits keto-enol tautomerism due to the conjugated carbonyl group at position 4. Nuclear magnetic resonance (NMR) studies of related indeno-pyrimidines suggest predominant keto forms in DMSO-d6, evidenced by carbonyl signals near δ 190 ppm in 13C^{13}\text{C} NMR . Hydrogen bonding between the 2-amino group and adjacent nitrogen atoms further stabilizes the structure, reducing susceptibility to hydrolysis .

Synthetic Methodologies

Dieckmann Condensation and Cyclocondensation

A seminal synthesis route involves Dieckmann condensation of 1,2-phenylenediacetonitrile to form a bicyclic intermediate, followed by cyclocondensation with guanidine carbonate. This two-step process yields the 2-amino-3,9-dihydro-indeno[2,1-d]pyrimidin-4-one core (Scheme 1) . Key advantages include high atom economy (78–89% yields) and scalability, though purification via recrystallization from dioxane is often required .

Scheme 1: Synthetic Pathway for 2-Amino-indeno[2,1-d]pyrimidines

  • Dieckmann Cyclization:
    1,2-PhenylenediacetonitrileBaseIndeno-1,3-dione intermediate\text{1,2-Phenylenediacetonitrile} \xrightarrow{\text{Base}} \text{Indeno-1,3-dione intermediate}

  • Cyclocondensation:
    Indeno-1,3-dione+Guanidine carbonateΔ2-Amino-3H-indeno[2,1-D]pyrimidin-4(9H)-one\text{Indeno-1,3-dione} + \text{Guanidine carbonate} \xrightarrow{\Delta} \text{2-Amino-3H-indeno[2,1-D]pyrimidin-4(9H)-one}

Modified Biginelli Approaches

Alternative methods adapt the Biginelli reaction by substituting thiourea with guanidine derivatives. For example, refluxing 1H-indene-1,3-dione with aldehydes and guanidine in ethanol/HCl generates 4-substituted analogs, though yields vary (69–89%) depending on substituent steric effects . This route facilitates diversification at position 4, critical for structure-activity relationship (SAR) studies .

Physicochemical Characterization

Spectroscopic Profiles

While direct data for 2-amino-3H-indeno[2,1-D]pyrimidin-4(9H)-one is limited, analogous compounds provide insights:

  • IR Spectroscopy: NH stretching (3446–3468 cm1^{-1}), C=O (1716–1722 cm1^{-1}), and aromatic C–H (3057–3088 cm1^{-1}) .

  • 1H^{1}\text{H} NMR: Singlets for NH2_2 (δ 9.4–12.8 ppm), aromatic protons (δ 6.7–8.3 ppm), and indene CH2_2 (δ 4.1–5.1 ppm) .

  • Mass Spectrometry: Molecular ion peaks align with calculated masses (e.g., m/z 298 [M+^+] for C15_{15}H10_{10}N2_2OS) .

Solubility and Crystallinity

The compound displays limited aqueous solubility (<1 mg/mL) but dissolves in polar aprotic solvents (DMSO, DMF). X-ray crystallography of related structures reveals planar tricyclic systems with intermolecular N–H···O hydrogen bonds, suggesting potential for cocrystal engineering .

Biological Activity and Mechanisms

Kinase Inhibition

Tricyclic indeno-pyrimidines exhibit dual inhibition of platelet-derived growth factor receptor β (PDGFRβ) and vascular endothelial growth factor receptor-2 (VEGFR-2) . The 2-amino group forms hydrogen bonds with kinase hinge regions, as shown in docking studies . Compound 7 from , a methyl-substituted analog, demonstrated IC50_{50} values of 12–34 nM against PDGFRβ and suppressed angiogenesis in a chick chorioallantoic membrane (CAM) assay .

Table 1: Cytotoxic Activity of Selected Indeno-Pyrimidines

CompoundCell Line (IC50_{50}, μM)Reference
7B16-F10 (0.02)
8MCF7 (10.25)
DoxorubicinMCF7 (32.00)

Future Directions and Challenges

Synthetic Optimization

Current routes suffer from moderate yields in cyclocondensation steps (≤89%). Catalytic methods using Lewis acids (e.g., ZnCl2_2) or microwave assistance could enhance efficiency . Additionally, regioselective functionalization at position 9 remains underexplored.

Targeted Drug Delivery

Nanoparticle encapsulation may address solubility limitations. Poly(lactic-co-glycolic acid) (PLGA) formulations of related compounds improved bioavailability by 4.2-fold in murine models .

Expanding Biological Targets

Beyond oncology, indeno-pyrimidines show untapped potential in neurodegenerative diseases. Preliminary data suggest Aβ fibril disruption in Alzheimer’s models, warranting further study .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator